Stereochemical Identity: (5R) vs. (5S) Enantiomer Procurement Relevance
The target compound bears a defined (5R) configuration at the pyrrolidinone 5-position. The (5S) enantiomer (ChemBridge Catalog No. 4002167) is commercially available but represents a distinct stereochemical entity [1]. In the broader pyrrolidinone patent class, enantiomeric configuration is a critical determinant of biological potency; for example, in 1-(benzyl or pyridylmethyl)-5-aminomethyl-pyrrolidin-2-ones, stereochemistry at the 5-position is explicitly claimed to govern nootropic and antihypoxic activity [2]. No head-to-head (5R) vs. (5S) potency data for this specific compound have been published in the accessible public domain; however, standard principles of chiral pharmacology dictate that enantiomers cannot be assumed equipotent without experimental verification.
| Evidence Dimension | Stereochemical configuration at C5 |
|---|---|
| Target Compound Data | (5R) configuration; optical rotation and chiral purity not publicly disclosed |
| Comparator Or Baseline | (5S)-5-{[(pyridin-4-ylmethyl)amino]methyl}pyrrolidin-2-one (ChemBridge Cat. 4002167) |
| Quantified Difference | No quantitative potency or selectivity data available for direct comparison; differentiation rests on established chiral pharmacology principles |
| Conditions | Not applicable — no published comparative assay data identified for these specific enantiomers |
Why This Matters
Procurement of the correct enantiomer is essential for assay reproducibility; the (5S) enantiomer is a distinct compound and substituting it would introduce an uncontrolled variable.
- [1] ChemBase. (5S)-5-{[(pyridin-4-ylmethyl)amino]methyl}pyrrolidin-2-one. Catalog No. 4002167. https://en.chembase.cn View Source
- [2] US Patent 5,073,671. Stereochemistry-dependent activity claims for 5-aminomethyl-pyrrolidin-2-ones. Filed 1990-12-21. View Source
